![molecular formula C14H22ClNO2 B1438092 3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1170629-15-8](/img/structure/B1438092.png)
3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride
Descripción general
Descripción
“3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1170629-15-8. It has a molecular weight of 271.79 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is N-(4-tert-butylbenzyl)-beta-alanine hydrochloride . The InChI code is 1S/C14H21NO2.ClH/c1-14(2,3)12-6-4-11(5-7-12)10-15-9-8-13(16)17;/h4-7,15H,8-10H2,1-3H3,(H,16,17);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Organic Acids in Anaerobic Archaeon
- A study analyzed organic acids, including propanoic acid derivatives, in cultures of a thermophilic sulfur-dependent anaerobic archaeon. This research has implications for understanding metabolic pathways in extreme environments (Rimbault et al., 1993).
Organometallic Chemistry
- Research in organometallic chemistry explored the synthesis of planar chiral carboxylic acid derivatives, including those with propanoic acid, for potential applications as isosteric substitutes for organic drug candidates (Patra et al., 2012).
Enantioselective Synthesis
- A method for enantioselective synthesis of tert-butyl(methyl)phenylsilanes, including those related to propanoic acid, was reported. This is relevant in the synthesis of chiral compounds (Jankowski et al., 1999).
Antimicrobial Activity
- A study synthesized derivatives of 3-[(2-hydroxyphenyl)amino]butanoic and related acids to explore their antimicrobial properties against various strains (Mickevičienė et al., 2015).
Hydrogenation in Supercritical Carbon Dioxide
- Research investigated the hydrogenation of tert-butylphenols, including derivatives of propanoic acid, in supercritical carbon dioxide. This study provides insights into green chemistry applications (Hiyoshi et al., 2007).
Biocatalysis with Methylobacterium
- A study explored the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a derivative of propanoic acid, with Methylobacterium, highlighting its pharmaceutical applications (Li et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(4-tert-butylphenyl)methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-14(2,3)12-6-4-11(5-7-12)10-15-9-8-13(16)17;/h4-7,15H,8-10H2,1-3H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLALEELBAJCSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Tert-butylphenyl)methyl]amino}propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



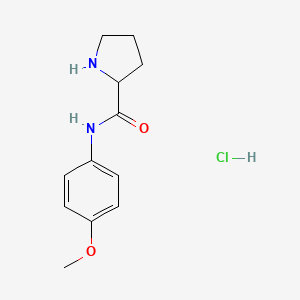
![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)
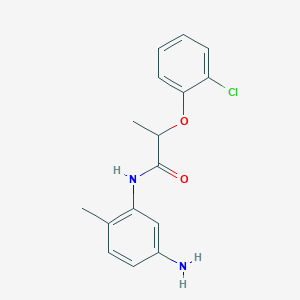
![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)
![2-[4-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1438018.png)
![4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438020.png)
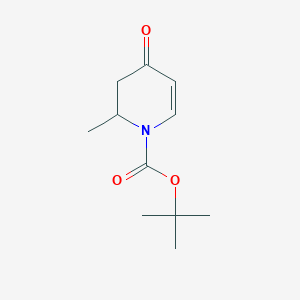
![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438023.png)
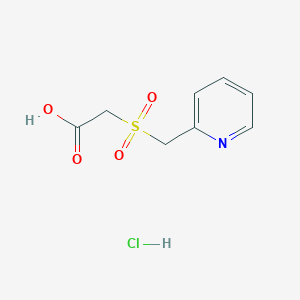
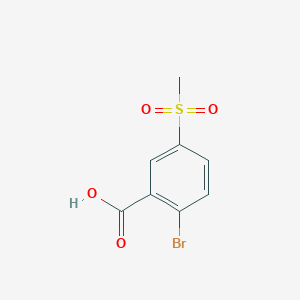
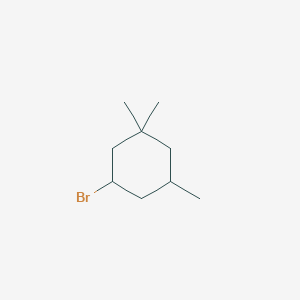
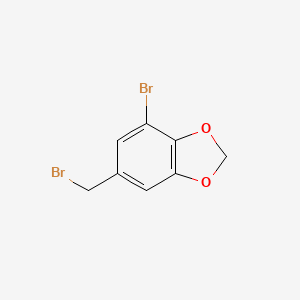
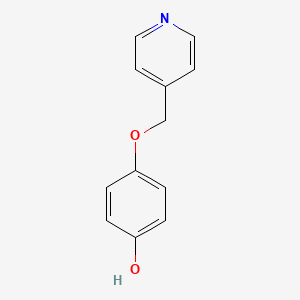
![1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B1438031.png)